cis-4-Amino-1-benzylpiperidin-3-ol

Description

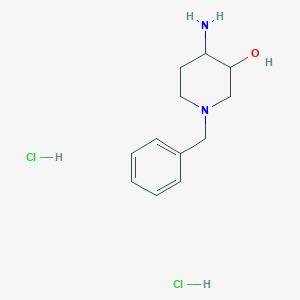

cis-4-Amino-1-benzylpiperidin-3-ol: is a chemical compound with the molecular formula C12H18N2O . It is a piperidine derivative, characterized by the presence of an amino group and a benzyl group attached to the piperidine ring.

Properties

Molecular Formula |

C12H20Cl2N2O |

|---|---|

Molecular Weight |

279.20 g/mol |

IUPAC Name |

4-amino-1-benzylpiperidin-3-ol;dihydrochloride |

InChI |

InChI=1S/C12H18N2O.2ClH/c13-11-6-7-14(9-12(11)15)8-10-4-2-1-3-5-10;;/h1-5,11-12,15H,6-9,13H2;2*1H |

InChI Key |

DDCCXFQHNFOGQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(C1N)O)CC2=CC=CC=C2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Strategy Overview

The Rh-catalyzed route, as detailed by, focuses on constructing the (3R,4R) enantiomer of 1-benzyl-4-(benzylamino)piperidin-3-ol, a protected precursor to cis-4-amino-1-benzylpiperidin-3-ol. The method employs a chiral Rh(I) complex to induce asymmetry during the formation of the piperidine core. The catalytic cycle facilitates a stereoselective intramolecular hydride transfer, establishing the cis-4,3-amino alcohol configuration with >90% enantiomeric excess (ee) in optimized conditions.

Reaction Mechanism and Stereochemical Control

The Rh(I) catalyst coordinates to both the nitrogen of the benzylamine moiety and the π-system of an α,β-unsaturated carbonyl intermediate, directing hydride addition to the si face of the enone. This step generates the (3R,4R) configuration, which is retained through subsequent reduction and deprotection steps. Computational studies suggest that steric interactions between the benzyl group and the catalyst’s phosphine ligands enforce the observed stereoselectivity.

Optimization and Yield

Initial reports achieved a 62% isolated yield of the benzyl-protected intermediate, with further hydrogenolysis (H₂, Pd/C) yielding cis-4-amino-1-benzylpiperidin-3-ol in 85% purity. Critical parameters include:

-

Catalyst loading : 5 mol% Rh(I)-(R)-BINAP

-

Solvent : Tetrahydrofuran (THF) at −20°C

-

Substrate : N-Benzyl-3-piperidone

Stereoselective Epoxide Ring-Opening Approach

Epoxide Synthesis and Activation

The epoxide-based strategy, reported by, begins with the synthesis of 1-benzyl-4,5-epoxypiperidin-3-ol (9a ) via syn-selective epoxidation of 1-benzyl-1,2,3,6-tetrahydropyridin-3-ol (8a ) using trifluoroperacetic acid (CF₃C(O)O₃H). The reaction proceeds with 95% diastereoselectivity, favoring the cis-epoxide due to hydrogen-bond stabilization between the 3-hydroxyl group and the oxidizing agent.

Nucleophilic Ring-Opening with Amines

Lithium perchlorate (LiClO₄) activates the epoxide (9a ) for nucleophilic attack at C4, enabling regioselective amination. For example, benzylamine opens the epoxide in anhydrous acetonitrile at 25°C, affording cis-4-benzylamino-1-benzylpiperidin-3,5-diol (10a ) in 58% yield. Subsequent hydrogenolysis removes the N-benzyl group, yielding cis-4-amino-1-benzylpiperidin-3-ol.

Table 1: Epoxide Ring-Opening Conditions and Yields

Stereochemical Rationale

The cis stereochemistry arises from the Li⁺-mediated bidentate coordination to the epoxide oxygen and the 3-hydroxyl group, locking the piperidine in a half-chair conformation. This preorganizes the epoxide for nucleophilic attack at C4, with the nucleophile approaching antiperiplanar to the oxygen lone pairs.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

-

Rh-catalyzed method : Superior enantioselectivity (>90% ee) but requires expensive catalysts and low temperatures.

-

Epoxide route : Higher scalability (gram-scale demonstrated) and cost-effectiveness but necessitates post-synthetic deprotection.

Chemical Reactions Analysis

Types of Reactions: cis-4-Amino-1-benzylpiperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Applications

1. Muscarinic Receptor Antagonism

Cis-4-Amino-1-benzylpiperidin-3-ol exhibits significant activity as a muscarinic receptor antagonist. This property makes it a candidate for treating conditions such as overactive bladder and other urinary disorders. The compound's ability to selectively inhibit muscarinic receptors can lead to the development of new therapeutic agents that alleviate symptoms associated with these conditions .

2. Peptidomimetic Synthesis

The compound serves as an important building block in the synthesis of peptidomimetics. Recent studies have demonstrated that both cis and trans isomers of 4-amino-piperidine derivatives can be incorporated into cyclic peptides, which are evaluated for their ability to act as antagonists for αVβ3 integrin receptors. These integrins play a crucial role in tumor progression and angiogenesis, making these compounds valuable in cancer therapy .

Synthetic Applications

1. Synthesis of Iminosugars

this compound is utilized in the regioselective synthesis of iminosugars, which are important for developing glycosidase inhibitors. The synthesis involves nucleophilic ring-opening reactions that yield various 4-substituted 1-benzylpiperidine derivatives, which can serve as intermediates for bioactive compounds .

2. Stereodivergent Synthesis

The compound has been employed in stereodivergent synthesis strategies, allowing the production of enantiopure derivatives. This capability is critical in pharmaceutical chemistry where the chirality of compounds can significantly influence their biological activity .

Case Studies

1. Integrin Antagonists

In a study comparing the efficacy of cyclic peptides derived from cis and trans 4-amino-piperidine derivatives, it was found that the cyclic peptide derived from cis isomer exhibited a higher potency as an αVβ3 integrin antagonist compared to its trans counterpart. This suggests that the structural attributes imparted by the cis configuration enhance its biological activity .

2. Drug Development

Research has indicated that this compound can act as an intermediate in synthesizing drugs aimed at treating neurological disorders, showcasing its versatility beyond just muscarinic antagonism .

Mechanism of Action

The mechanism of action of cis-4-Amino-1-benzylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Amino-1-benzylpiperidine: Similar structure but lacks the hydroxyl group.

4-Amino-1-phenylpiperidine: Similar structure but has a phenyl group instead of a benzyl group.

4-Hydroxy-1-benzylpiperidine: Similar structure but lacks the amino group.

Uniqueness: cis-4-Amino-1-benzylpiperidin-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Q & A

Q. What are the standard synthetic routes for cis-4-Amino-1-benzylpiperidin-3-ol, and how are intermediates purified?

The synthesis of cis-configured piperidine derivatives typically involves multi-step protocols, including acylation, benzylation, and stereoselective reduction. For example, analogous compounds like 1-benzyl-3-(hydroxymethyl)piperidin-4-ol are synthesized via reductive amination or nucleophilic substitution, followed by Boc protection/deprotection steps to preserve stereochemistry . Purification often employs recrystallization or column chromatography, with yields optimized by adjusting reaction temperatures and solvent polarity. Sodium hydroxide is commonly used to neutralize acidic byproducts during workup .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- IR Spectroscopy : To confirm hydroxyl (-OH) and amine (-NH₂) functional groups via O-H/N-H stretching bands (~3200–3500 cm⁻¹) .

- GC-MS/LC-MS : For molecular weight verification and fragmentation pattern analysis. For example, piperidine derivatives often show molecular ion peaks with low intensity (0.5–8.0%) due to thermal instability .

- NMR : ¹H and ¹³C NMR are critical for confirming stereochemistry. The cis configuration is validated through coupling constants (e.g., J values for axial-equatorial protons in piperidine rings) .

Q. What safety precautions are required when handling this compound?

Although specific safety data for this compound are limited, analogous piperidine derivatives (e.g., 2-aminopyridin-3-ol) require:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- First Aid : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions (e.g., inconsistent NMR coupling constants or MS fragmentation patterns) may arise from impurities, tautomerism, or solvent effects. Strategies include:

- Comparative Analysis : Cross-referencing with literature data for structurally similar compounds (e.g., 1-acyl-spiro[piperidine-quinoline] derivatives) .

- Computational Modeling : Using DFT calculations to predict NMR chemical shifts and verify experimental data .

- Advanced Chromatography : Employing chiral HPLC to separate stereoisomers that may skew results .

Q. What reaction conditions optimize the stereoselective synthesis of this compound?

Stereochemical control is critical. For example:

- Catalytic Hydrogenation : Use of chiral catalysts (e.g., Ru-BINAP) to favor cis isomer formation .

- Temperature Modulation : Lower temperatures (<0°C) reduce epimerization risks during deprotection steps .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and stereochemical fidelity .

Q. How does this compound interact with biological targets, and how can these interactions be validated?

Piperidine derivatives often target enzymes (e.g., kinases) or GPCRs. Validation methods include:

- Docking Studies : Molecular docking with proteins (e.g., using AutoDock Vina) to predict binding affinities .

- In Vitro Assays : Enzymatic inhibition assays (e.g., fluorescence-based) to measure IC₅₀ values .

- Isothermal Titration Calorimetry (ITC) : To quantify thermodynamic parameters of ligand-receptor interactions .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

Scale-up challenges include poor solubility and side reactions. Solutions involve:

- Flow Chemistry : Continuous reactors improve mixing and heat transfer, reducing byproducts .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics for steps like amide bond formation .

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., reagent stoichiometry, pH) to maximize yield .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Recheck Input Parameters : Ensure computational models (e.g., DFT, docking) use accurate geometries and force fields .

- Experimental Replication : Repeat assays under controlled conditions to rule out procedural errors .

- Hybrid Methods : Combine MD simulations with empirical data (e.g., crystallography) to refine predictions .

Q. What databases or tools are recommended for retrosynthetic analysis of this compound?

- PISTACHIO/BKMS_METABOLIC : For reaction pathway prediction and enzyme-catalyzed step identification .

- Reaxys/Scifinder : To locate precedent reactions for piperidine ring functionalization .

- AI-Driven Platforms : Tools like Synthia prioritize one-step routes using relevance heuristics .

Ethical and Regulatory Considerations

Q. What regulatory guidelines apply to this compound in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.